molecular formula C13H12O B3193682 4-Methyl-[1,1'-biphenyl]-2-ol CAS No. 7374-34-7

4-Methyl-[1,1'-biphenyl]-2-ol

Cat. No.: B3193682
CAS No.: 7374-34-7
M. Wt: 184.23 g/mol
InChI Key: OZPIDDRAMGDSPR-UHFFFAOYSA-N
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Description

“4-Methyl-[1,1’-biphenyl]-2-ol” is an organic compound that is a derivative of biphenyl . It is also known as 4’-Methylbiphenyl-2-carboxylic acid methyl ester, which is an important pharmaceutical intermediate compound used as an organic synthetic material in the preparation of temesartan .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the starting materials acetylenic dipolarophile and 4’- (azidomethyl) -2-carbonitrile were prepared respectively by the reaction of substituted phenols with 3-bromoprop-1-yne employing anhydrous potassium carbonate in acetone and 4’- (bromomethyl)-biphenyl-2-carbonitrile with NaN3 in DMSO at room temperature .


Molecular Structure Analysis

The molecular structure of “4-Methyl-[1,1’-biphenyl]-2-ol” consists of two connected phenyl rings with a methyl group attached to one of the rings . The molecular formula is C13H12 .

Scientific Research Applications

Antimalarial Activity

4-Methyl-[1,1'-biphenyl]-2-ol derivatives have shown significant potential in antimalarial applications. A study by Werbel et al. (1986) synthesized a series of related compounds and found them effective against Plasmodium berghei in mice, with promising properties for clinical trials (Werbel et al., 1986).

Antibacterial Properties

Compounds related to this compound have displayed antibacterial activity. Khan and Shoeb (1984) isolated two new biphenyls from Rhynchosia suaveolens, which exhibited antibacterial properties (Khan & Shoeb, 1984).

Chemical Synthesis and Catalysis

These compounds are significant in chemical synthesis and catalysis. Satoh et al. (1998) demonstrated that biphenyl-2-ols, including this compound, undergo regioselective arylation reactions under palladium catalysis (Satoh et al., 1998).

Optical and Electronic Applications

The compound has also found use in optical and electronic applications. A study by Praveenkumar et al. (2021) focused on the synthesis and spectroscopic analysis of a related compound, highlighting its potential in optical parameters and as an interfacing agent for laboratory reagents (Praveenkumar et al., 2021).

Development of Pharmaceuticals

Kamble et al. (2017) explored the design and synthesis of tetrazoles containing the biphenyl structure for pharmacological purposes, indicating a potential in drug development (Kamble et al., 2017).

Corrosion Inhibition

In the petroleum industry, derivatives of biphenyls, including this compound, are investigated for their role in corrosion inhibition. Singh et al. (2020) explored the synthesis of pyrazol derivatives for steel corrosion mitigation in the petroleum industry (Singh et al., 2020).

Safety and Hazards

“4-Methyl-[1,1’-biphenyl]-2-ol” may be irritating to skin, eyes, and the respiratory system. It may have harmful effects if inhaled or swallowed .

Properties

IUPAC Name

5-methyl-2-phenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPIDDRAMGDSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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